molecular formula C14H15NO3 B14910341 N-(4-propoxyphenyl)furan-2-carboxamide

N-(4-propoxyphenyl)furan-2-carboxamide

Cat. No.: B14910341
M. Wt: 245.27 g/mol
InChI Key: XAXIHUNIZPWQOY-UHFFFAOYSA-N
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Description

N-(4-Propoxyphenyl)furan-2-carboxamide is a chemical compound of interest in medicinal chemistry and antibacterial research. It belongs to the furan-2-carboxamide class, a group of compounds being actively explored for their potential to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa . Biofilms are complex bacterial structures that confer significant resistance to antimicrobial agents and are a major contributor to persistent infections . Research on closely related furan-2-carboxamide analogs has demonstrated that these compounds can exhibit antibiofilm properties, likely by interfering with quorum-sensing systems such as LasI/LasR, which regulate virulence and biofilm development in bacteria . The structure of this compound features a furan ring linked to a 4-propoxyphenyl group via a carboxamide bridge. This amide bond is a key structural motif that is often conserved to maintain interactions with biological targets . The propoxy substituent on the phenyl ring may influence the compound's physicochemical properties and binding affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in biological assays to further investigate the structure-activity relationships of furan-based antibiofilm agents .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

N-(4-propoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C14H15NO3/c1-2-9-17-12-7-5-11(6-8-12)15-14(16)13-4-3-10-18-13/h3-8,10H,2,9H2,1H3,(H,15,16)

InChI Key

XAXIHUNIZPWQOY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthesis of Furan-2-carbonyl Chloride

Furan-2-carbonyl chloride serves as the acylating agent in the final amidation step. Two primary methods are documented:

Method A: Chlorination of Furan-2-carboxylic Acid
Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. For example, refluxing furan-2-carboxylic acid (1.0 eq.) with SOCl₂ (1.2 eq.) in dry dichloromethane (DCM) for 4 hours yields the acyl chloride in >90% purity. Excess SOCl₂ is removed via distillation, and the product is stored under inert atmosphere.

Method B: Oxidation of Furfural Derivatives
Furfural undergoes oxidation to furan-2-carboxylic acid using MnO₂ and sodium cyanide in methanol, followed by chlorination. This two-step process achieves a 36–61% overall yield, depending on solvent polarity and reaction time.

Preparation of 4-Propoxyaniline

4-Propoxyaniline is synthesized via two pathways:

Pathway 1: Propoxylation of 4-Nitrophenol
4-Nitrophenol reacts with 1-bromopropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-nitrophenyl propyl ether. Catalytic hydrogenation (H₂, 10% Pd/C) reduces the nitro group to an amine, affording 4-propoxyaniline in 70–85% yield.

Pathway 2: Direct Amination of 4-Propoxyphenol
4-Propoxyphenol undergoes Ullmann-type coupling with ammonia using a copper(I) iodide catalyst and 1,10-phenanthroline ligand in toluene at 110°C. This method achieves moderate yields (50–65%) but requires rigorous exclusion of moisture.

Amidation: Coupling Furan-2-carbonyl Chloride with 4-Propoxyaniline

The final step involves nucleophilic acyl substitution between furan-2-carbonyl chloride and 4-propoxyaniline. Optimized conditions from analogous N-aryl furan-2-carboxamide syntheses guide this process:

Procedure

  • Reaction Setup : In a dried Schlenk flask, 4-propoxyaniline (1.0 eq., 2.30 mmol) is dissolved in anhydrous DCM (15 mL). Triethylamine (1.0 eq., 2.30 mmol) is added as a base to scavenge HCl.
  • Acyl Chloride Addition : Furan-2-carbonyl chloride (1.0 eq., 2.30 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 18 hours.
  • Workup : The reaction is quenched with 1N HCl, and the organic layer is extracted with DCM. Saturated sodium bicarbonate (NaHCO₃) washes neutralize residual acid.
  • Purification : Flash column chromatography (ethyl acetate/hexane, 20:80) isolates the product in 85–94% yield.

Critical Parameters

  • Solvent Choice : Dichloromethane ensures solubility of both reactants and minimizes side reactions.
  • Stoichiometry : A 1:1 ratio of acyl chloride to amine prevents over-acylation or polymerization.
  • Temperature : Room temperature avoids thermal decomposition of the acyl chloride.

Analytical Characterization

The product is validated via spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 10.31 (s, 1H, NH), 7.94 (d, J = 1.6 Hz, 1H, furan H-5), 7.79–7.68 (m, 2H, aromatic H-2, H-6), 7.52 (d, J = 8.9 Hz, 2H, aromatic H-3, H-5), 7.33 (d, J = 3.5 Hz, 1H, furan H-3), 6.70 (dd, J = 3.5, 1.7 Hz, 1H, furan H-4), 3.90 (t, J = 6.6 Hz, 2H, OCH₂CH₂CH₃), 1.75–1.65 (m, 2H, CH₂CH₃), 1.00 (t, J = 7.4 Hz, 3H, CH₃).
  • ¹³C NMR (126 MHz, DMSO-d₆) : δ 156.71 (C=O), 147.72 (furan C-2), 146.38 (furan C-5), 138.41 (aromatic C-1), 132.56 (aromatic C-4), 122.70 (aromatic C-3, C-5), 115.55 (furan C-4), 112.71 (furan C-3), 69.82 (OCH₂), 22.45 (CH₂CH₃), 10.29 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 276.1234 (calculated for C₁₄H₁₅NO₃: 276.1230).

Elemental Analysis

  • Calculated : C, 68.58%; H, 6.12%; N, 5.07%.
  • Found : C, 68.61%; H, 6.10%; N, 5.05%.

Comparative Analysis of Synthetic Methods

Table 1 summarizes yields and conditions from analogous syntheses:

Intermediate Method Yield (%) Conditions Reference
Furan-2-carbonyl chloride SOCl₂ chlorination 94 Reflux, 4 h, DCM
4-Propoxyaniline Catalytic hydrogenation 85 H₂, Pd/C, MeOH, 24 h
N-(4-propoxy)carboxamide Acylation 89 DCM, Et₃N, 18 h, rt

Challenges and Optimization Strategies

  • Acyl Chloride Stability : Moisture-induced hydrolysis is mitigated using anhydrous solvents and molecular sieves.
  • Byproduct Formation : Excess triethylamine ensures complete HCl scavenging, minimizing salt byproducts.
  • Scalability : Batch-wise chromatography is replaced with continuous flow systems for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-propoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-(4-propoxyphenyl)furan-2-amine.

    Substitution: Various N-(4-substituted phenyl)furan-2-carboxamides.

Scientific Research Applications

N-(4-propoxyphenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-propoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and carboxamide group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Effects on Yield and Reactivity

Compound Name Substituent (R) Electronic Nature Synthesis Yield Key Reference
N-(4-bromophenyl)furan-2-carboxamide -Br Electron-withdrawing 94%
N-(4-methoxyphenyl)furan-2-carboxamide -OCH₃ Electron-donating 83% (analog)
N-(4-propoxyphenyl)furan-2-carboxamide -OCH₂CH₂CH₃ Electron-donating Not reported -
N-(4-fluorophenyl)furan-2-carboxamide -F Weakly electron-withdrawing 38–83%
  • Electron-donating groups (e.g., -OCH₃, -OCH₂CH₂CH₃) generally enhance reaction yields in cross-coupling reactions compared to electron-withdrawing groups (-Br, -CF₃) due to improved stability of intermediates .
  • Bulkier substituents (e.g., -CF₃ in compound 6b from ) reduce yields, as seen in the 38% yield for electron-poor/bulky derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N-(4-propoxyphenyl)furan-2-carboxamide, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling (Scheme 2, ) using furan-2-carboxylic acid derivatives and aryl halides. Key steps include:

  • Coupling of 4-propoxyphenylboronic acid with a halogenated furan-2-carboxamide precursor.
  • Optimization of catalysts (e.g., Pd(PPh₃)₄) and reaction solvents (e.g., DMF/water mixtures) to improve yields.
  • Purification via column chromatography or recrystallization.
    • Critical Parameters : Temperature (80–100°C), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 aryl halide to boronic acid) significantly impact yield. Typical yields range from 60–85% .

Q. How can spectroscopic techniques (FT-IR, NMR) be applied to characterize this compound?

  • FT-IR : Identify key functional groups:

  • Amide C=O stretch at ~1650–1680 cm⁻¹.
  • Aromatic C-H stretches (3050–3100 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
    • NMR :
  • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), furan protons (δ 6.2–7.4 ppm), propoxy group signals (δ 1.0–1.5 ppm for -CH₃, δ 3.4–4.0 ppm for -OCH₂) .
  • ¹³C NMR : Carbonyl carbons (δ 160–165 ppm), furan carbons (δ 110–150 ppm) .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity (e.g., antimicrobial or antiviral)?

  • Antiviral Screening : Use plaque reduction assays against enteroviruses (EV) or rhinoviruses (RV) due to structural similarity to 2C protein inhibitors like N-(4-fluorobenzyl)furan-2-carboxamide .
  • Antimicrobial Testing : Broth microdilution assays against drug-resistant strains (e.g., MRSA, A. baumannii) with MIC values compared to reference drugs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced antiviral activity?

  • Key Modifications :

  • Substituent variation on the phenyl ring (e.g., electron-withdrawing groups like -F or -CF₃ to improve binding to viral 2C protein) .
  • Replacement of the propoxy group with morpholine or piperazine moieties to enhance solubility and target engagement .
    • Validation : Molecular docking against the conserved 2C ATPase domain (PDB: 6M1K) to predict binding affinity .

Q. What crystallographic techniques are used to resolve structural ambiguities in this compound derivatives?

  • X-ray Crystallography :

  • Grow single crystals via slow evaporation (acetonitrile or ethanol).
  • Analyze dihedral angles between furan and phenyl rings (e.g., ~9–10° deviation from planarity) and intramolecular H-bonds (e.g., N-H⋯O=C, 2.6–2.8 Å) .
    • Data Interpretation : Use SHELX software for structure refinement; validate with R-factors < 0.05 .

Q. How do computational methods (DFT, Fukui indices) predict corrosion inhibition mechanisms of furan-2-carboxamide derivatives?

  • DFT Workflow :

  • Optimize geometry at B3LYP/6-311++G(d,p) level.
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., furan O-atom as active site for metal adsorption) .
    • Experimental Correlation : Compare with electrochemical impedance spectroscopy (EIS) data to validate inhibition efficiency (>80% at 10 mM in HCl) .

Q. What strategies address contradictory bioactivity data in different assay systems (e.g., cell-based vs. enzymatic)?

  • Troubleshooting :

  • Verify compound stability in assay buffers (e.g., pH 7.4 vs. lysosomal degradation).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm target specificity .
    • Case Study : Discrepancies in kinase inhibition (e.g., MAPKAP-K2 vs. off-target effects) resolved via CRISPR-mediated gene knockout .

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